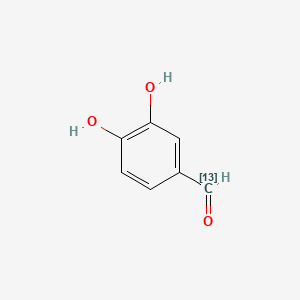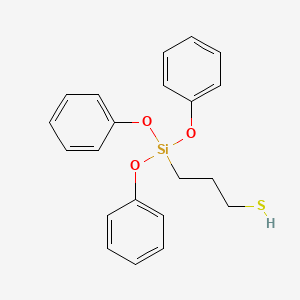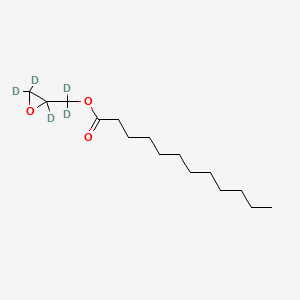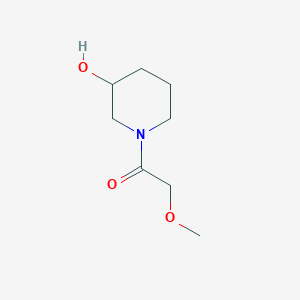
1-(3-Hydroxypiperidin-1-yl)-2-methoxyethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Hydroxypiperidin-1-yl)-2-methoxyethan-1-one is an organic compound that features a piperidine ring substituted with a hydroxyl group and a methoxyethanone moiety
Méthodes De Préparation
The synthesis of 1-(3-Hydroxypiperidin-1-yl)-2-methoxyethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxypiperidine with 2-methoxyacetyl chloride under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 3-hydroxypiperidine and 2-methoxyacetyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3-hydroxypiperidine is dissolved in an appropriate solvent (e.g., dichloromethane), and the 2-methoxyacetyl chloride is added dropwise while maintaining the reaction mixture at a low temperature (0-5°C). After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
Workup: The reaction mixture is then quenched with water, and the organic layer is separated. The product is purified by column chromatography or recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
1-(3-Hydroxypiperidin-1-yl)-2-methoxyethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group in the methoxyethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with tosyl chloride (TsCl) can convert the hydroxyl group to a tosylate, which can then undergo further substitution reactions.
Hydrolysis: The methoxy group can be hydrolyzed to a hydroxyl group under acidic or basic conditions.
Applications De Recherche Scientifique
1-(3-Hydroxypiperidin-1-yl)-2-methoxyethan-1-one has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders due to its piperidine moiety.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and bioactive compounds.
Biological Studies: Researchers use this compound to study the structure-activity relationships (SAR) of piperidine derivatives and their biological activities.
Industrial Applications: It is employed in the development of new materials and catalysts for chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3-Hydroxypiperidin-1-yl)-2-methoxyethan-1-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, piperidine derivatives are known to interact with neurotransmitter receptors in the brain, modulating their activity and affecting neurological functions. The exact molecular pathways involved can vary depending on the specific derivative and its target.
Comparaison Avec Des Composés Similaires
1-(3-Hydroxypiperidin-1-yl)-2-methoxyethan-1-one can be compared with other similar compounds, such as:
1-(3-Hydroxypiperidin-1-yl)ethanone: This compound lacks the methoxy group, which may affect its reactivity and biological activity.
2-(3-Hydroxypiperidin-1-yl)-1-phenylethan-1-one:
N-Hydroxypiperidine: This compound has a hydroxyl group directly attached to the piperidine ring, making it structurally simpler but potentially less versatile in synthetic applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses.
Conclusion
This compound is a versatile compound with significant applications in medicinal chemistry, organic synthesis, and industrial processes Its unique structure allows it to undergo various chemical reactions, making it a valuable building block for the synthesis of more complex molecules
Propriétés
Formule moléculaire |
C8H15NO3 |
|---|---|
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
1-(3-hydroxypiperidin-1-yl)-2-methoxyethanone |
InChI |
InChI=1S/C8H15NO3/c1-12-6-8(11)9-4-2-3-7(10)5-9/h7,10H,2-6H2,1H3 |
Clé InChI |
FYKUGAFMWQCCBR-UHFFFAOYSA-N |
SMILES canonique |
COCC(=O)N1CCCC(C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


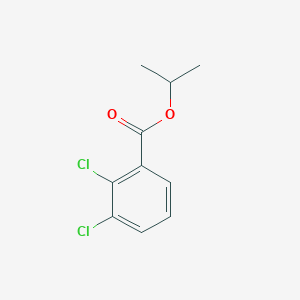
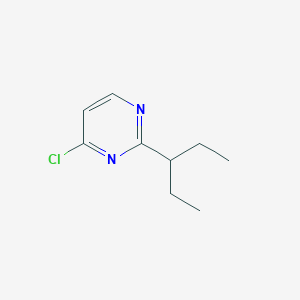
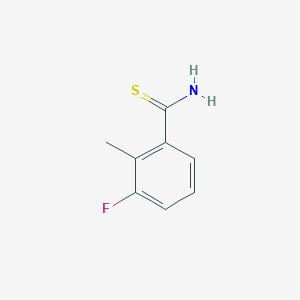
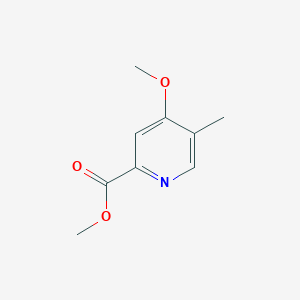
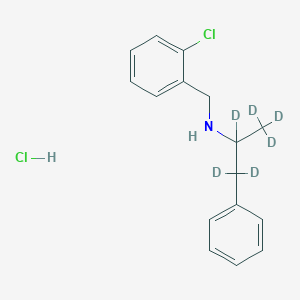
![1-Benzo[b]thien-4-yl-piperazine, d8](/img/structure/B13440662.png)
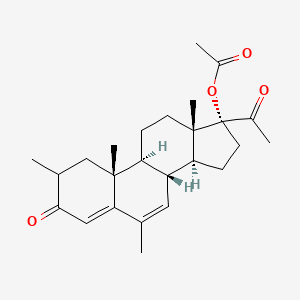
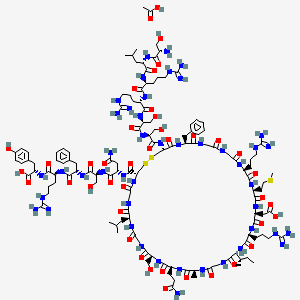
![ethyl 3-[[1-methyl-2-[[4-[(Z)-N'-pentoxycarbonylcarbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13440689.png)

